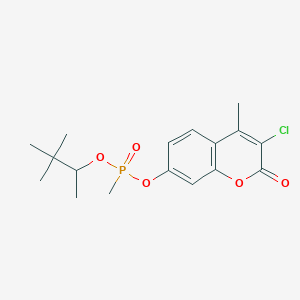
1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids, such as 3,4-Difluorophenylboronic acid . These can be used as reactants to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides .Molecular Structure Analysis
The molecular structure of a similar compound, N-(3,4-Difluorophenyl)-N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide, has been reported . It has a molecular formula of C21H18F2N2O4S, an average mass of 432.440 Da, and a monoisotopic mass of 432.095520 Da .Chemical Reactions Analysis
The 3,4-Difluorophenylboronic acid, a related compound, can participate in various reactions. For instance, it can undergo Suzuki cross-coupling reactions with aryl and heteroaryl halides, and substitution reactions with enyne acetates and carbonates .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (3,4-difluorophenyl)(2-methoxyphenyl)methanamine, have been reported . It has a molecular formula of C14H13F2NO, a molecular weight of 249.2559264, and is used for R&D purposes .Aplicaciones Científicas De Investigación
- Application : Researchers have explored its potential as an anticancer agent. It may inhibit specific pathways involved in tumor growth or induce apoptosis (programmed cell death) in cancer cells .
- Application : Studies suggest that this compound exhibits anti-inflammatory effects. It could be investigated further for its potential in managing inflammatory responses .
- Application : Researchers have explored the neuroprotective effects of this compound. It may modulate neuronal pathways and protect against oxidative stress, potentially benefiting neurodegenerative conditions .
- Application : Preliminary studies indicate that this compound possesses antimicrobial properties. It could be evaluated for its efficacy against bacteria, fungi, or other pathogens .
- Application : Researchers might investigate whether this compound affects metabolic pathways, insulin sensitivity, or lipid metabolism. It could contribute to managing metabolic syndrome .
- Application : Computational studies could explore the binding affinity of this compound with specific protein targets. Insights gained may aid in designing novel drugs or optimizing existing ones .
Anticancer Potential
Anti-inflammatory Activity
Neuroprotective Properties
Antimicrobial Activity
Metabolic Syndrome Research
Chemical Biology and Drug Design
These applications highlight the versatility of 1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide in diverse scientific contexts. Further research and experimentation will elucidate its full potential and pave the way for innovative therapies and discoveries. 🌟 .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3/c1-26-16-5-3-2-4-14(16)21-18(25)17-15(24)8-9-23(22-17)11-6-7-12(19)13(20)10-11/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILJQNJZIUFMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2439503.png)
![2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid](/img/structure/B2439504.png)
![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)

![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)


![2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2439517.png)

![4-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2439519.png)
![3-[(2-Chloroacetyl)amino]-N,N-dimethyl-2-phenylpropanamide](/img/structure/B2439520.png)

![N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2439525.png)